![molecular formula C7H11I B12951426 3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
3-Iodobicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodobicyclo[3.1.1]heptane is a polycyclic organic compound characterized by a three-dimensional cage-like structure. This compound is part of the bicyclo[3.1.1]heptane family, which has gained attention in recent years due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the development of bioisosteres and high-energy density materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[3.1.1]heptane typically involves the iodination of bicyclo[3.1.1]heptane derivatives. One common method is the iodination of 1,5-diiodobicyclo[3.1.1]heptane using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods: Industrial production of 3-Iodobicyclo[31The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodobicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.1.1]heptane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted bicyclo[3.1.1]heptanes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: The major product is bicyclo[3.1.1]heptane.
Wissenschaftliche Forschungsanwendungen
3-Iodobicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and bioisosteres.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with enhanced properties.
Industry: It is investigated for its potential in creating high-energy density materials and advanced polymers.
Wirkmechanismus
The mechanism of action of 3-Iodobicyclo[3.1.1]heptane is primarily related to its ability to act as a bioisostere. By mimicking the structure of meta-substituted arenes, it can interact with biological targets in a similar manner, potentially leading to improved drug properties. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[3.1.1]heptane core .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.1]heptane: The parent compound without the iodine substitution.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog with similar structural properties.
Bicyclo[2.2.1]heptane: Another polycyclic compound with a different ring structure.
Uniqueness: 3-Iodobicyclo[3.1.1]heptane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Eigenschaften
Molekularformel |
C7H11I |
|---|---|
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
3-iodobicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H11I/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4H2 |
InChI-Schlüssel |
QBBNHEZZPNGHKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1CC(C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



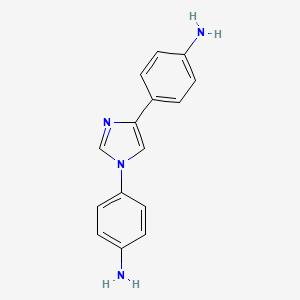
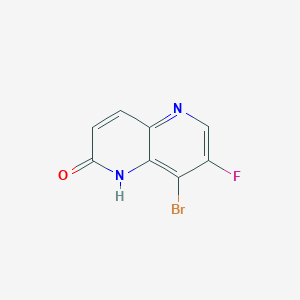
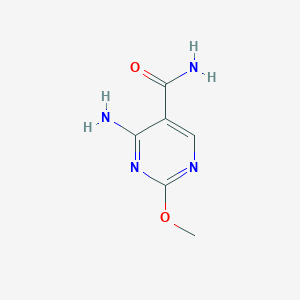

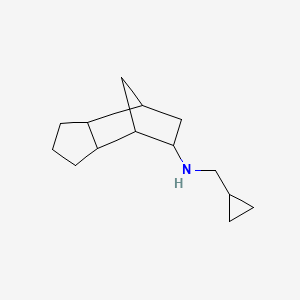

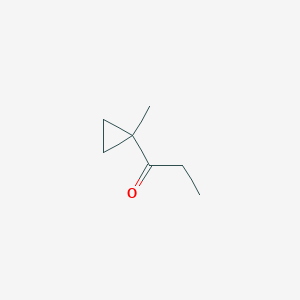

![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)

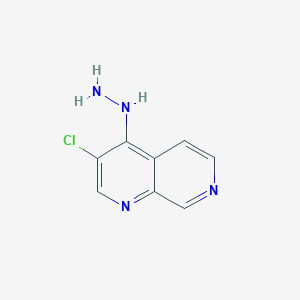
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
